Dihydrotanshinone

概要

説明

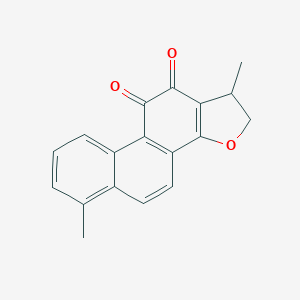

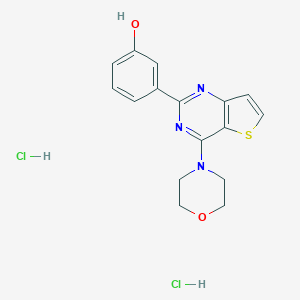

Dihydrotanshinone I is a compound extracted from the plant Salvie miltorrhiza Bunge . It is used as a gram-positive antibacterial and anti-cancer compound . It exhibits neuromodulatory, anticancer, anti-inflammatory, anti-allergic, anti-diabetic, antithrombotic, vasodilatory, antihypertensive, and anti-angiogenic activities . It is a potent anti-cancer agent with its cytotoxic, apoptosis, cell cycle arrest effects and inhibition of angiogenesis, and metastasis in cancer cells .

Synthesis Analysis

The total synthesis of Dihydrotanshinone I was reported by R. L. Danheiser, D. S. Casebier, and J. L. Loebach in Tetrahedron Letters in 1992 .Molecular Structure Analysis

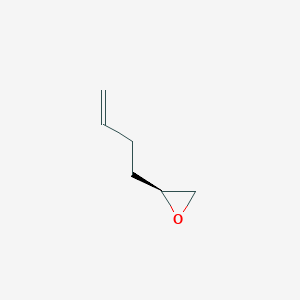

Dihydrotanshinone I belongs to a class of lipophilic abietane diterpenoids . It is an abietane diterpenoid compound with the molecular formula: C18H14O3 .Chemical Reactions Analysis

Dihydrotanshinone I can catalyze a variety of chemical reactions and plays an important role in protecting organisms from external aggression and in plant secondary metabolism .Physical And Chemical Properties Analysis

Dihydrotanshinone I has a molecular formula of C18H14O3 and a molecular weight of 278.30 .科学的研究の応用

Vasorelaxant Properties

Dihydrotanshinone, extracted from Salvia miltiorrhiza (danshen), exhibits significant vasorelaxant effects on rat coronary arteries. Its mechanism primarily involves inhibiting Ca(2+) influx in vascular smooth muscle cells, independent of endothelial pathways, muscarinic receptors, beta-adrenoceptors, adenylyl cyclase, and guanylyl cyclase pathways (Lam et al., 2008).

Anticancer Potential

- Dihydrotanshinone shows promising anticancer effects against glioma cells. It induces apoptosis and inhibits cell proliferation in a dose- and time-dependent manner, affecting caspases and cytochrome c activation (Cao et al., 2017).

- It also enhances apoptotic effects when combined with irradiation in human cervical cancer, suggesting a potential as a radiosensitizer (Ye et al., 2011).

- Dihydrotanshinone I induced apoptosis and autophagy in colon cancer cells through a caspase and ROS-dependent pathway, indicating its role in colon cancer therapy (Wang et al., 2015).

Anti-Inflammatory and Immunomodulatory Effects

- The compound exhibits anti-inflammatory properties, as shown in studies on lipopolysaccharide-treated cells and animal models. It effectively reduces pulmonary edema and suppresses levels of inflammatory cytokines (Yue et al., 2021).

- Dihydrotanshinone I also inhibits NF-κB activation, a pathway central to inflammation and cancer, further supporting its therapeutic potential in these conditions (Wang et al., 2015).

Neuroprotective and Cognitive Effects

- Tanshinone congeners, including dihydrotanshinone, have been found to improve memory impairments induced by scopolamine in mice, suggesting potential benefits in cognitive disorders (Kim et al., 2007).

Cardiovascular Health

- Dihydrotanshinone I has shown a protective effect against atherosclerosis in mouse models, working through NOX4/NF-κB mediated pathways (Zhao et al., 2016).

- It also acts as an acetylcholinesterase inhibitor, potentially relevant for treating Alzheimer's disease (Ren et al., 2004).

Other Applications

- The compound shows potential in treating hepatic fibrosis, as evidenced by a metabolomics study revealing its impact on various metabolic pathways (Chaoyang et al., 2021).

作用機序

Dihydrotanshinone I has been reported to generate reactive oxygen species which trigger apoptosis in bacteria and cancer cells . It can damage the structures of cell wall and cell membrane to increase permeability of cell membrane and release of cell components . It could influence the synthesis of bacterial protein, destroy the protein, or reject the anabolism or expression of the protein, and finally lead to the loss of normal physiological function of bacteria .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

1,6-dimethyl-1,2-dihydronaphtho[1,2-g][1]benzofuran-10,11-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O3/c1-9-4-3-5-12-11(9)6-7-13-15(12)17(20)16(19)14-10(2)8-21-18(13)14/h3-7,10H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HARGZZNYNSYSGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC2=C1C(=O)C(=O)C3=C2C=CC4=C(C=CC=C43)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dihydrotanshinone | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 4-[6-[4-[[4-(hydroxymethyl)phenyl]carbamoylamino]phenyl]-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-1-yl]piperidine-1-carboxylate](/img/structure/B163007.png)

![[(3R,4Ar,5S,6S,6aS,10S,10aR,10bS)-3-ethenyl-6,10,10b-trihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-5-yl] 4-(4-methylpiperazin-1-yl)butanoate;dihydrochloride](/img/structure/B163014.png)

![[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] 3-hexylcyclobutane-1-carboxylate](/img/structure/B163020.png)

![1,2-Bis[2-methylbenzo[b]thiophen-3-yl]-3,3,4,4,5,5-hexafluoro-1-cyclopentene](/img/structure/B163022.png)